molecular formula C15H23NO3 B595702 tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate CAS No. 1255574-56-1

tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate

Cat. No. B595702
M. Wt: 265.353
InChI Key: ZYSSURJBUNKAFX-UHFFFAOYSA-N
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Description

“tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate” is a chemical compound with the molecular formula C15H23NO3 . It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound is a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of carbamates like “tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate” can be achieved through several methods. One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Palladium-catalyzed cross-coupling reactions have also been used in the synthesis of carbamates .


Molecular Structure Analysis

The molecular weight of “tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate” is 265.34800 . The exact mass is 265.16800 . The structure of the compound can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

Carbamates like “tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate” can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also undergo reactions involving the exchange of dialkyl carbonates and carbamates in the presence of amines .

Scientific Research Applications

  • Synthesis and Biological Evaluation of N-Boc Piperazine Derivatives

    • Field : Organic Chemistry, Medicinal Chemistry .
    • Application : These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Methods : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
    • Results : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Antimicrobial Activity of o-Phenylenediamine-tert-butyl-N-1,2,3-triazole Carbamate Analogs

    • Field : Medicinal Chemistry .
    • Application : The compounds were designed and synthesized as potential antimicrobial agents .
    • Methods : Mono- and di-alkyne-substituted monoboc protected o-phenylenediamines were reacted with different substituted aryl azides to yield new compounds .
    • Results : The compounds showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml). All compounds showed average antifungal activity in the range of 100–200 µg/ml .
  • tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate

    • Field : Organic Chemistry .
    • Application : This compound is a useful building block in the synthesis of several novel organic compounds .
    • Methods : The compound can be characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
    • Results : The derived compounds have shown a wide spectrum of biological activities .
  • The tert-butyl group in chemistry and biology

    • Field : Organic & Biomolecular Chemistry .
    • Application : The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
    • Methods : The tert-butyl group is used in biosynthetic and biodegradation pathways .
    • Results : The tert-butyl group has potential applications in biocatalytic processes .
  • tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate

    • Field : Organic Chemistry .
    • Application : This compound is a useful building block in the synthesis of several novel organic compounds .
    • Methods : The compound can be characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
    • Results : The derived compounds have shown a wide spectrum of biological activities .
  • The tert-butyl group in chemistry and biology

    • Field : Organic & Biomolecular Chemistry .
    • Application : The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
    • Methods : The tert-butyl group is used in biosynthetic and biodegradation pathways .
    • Results : The tert-butyl group has potential applications in biocatalytic processes .

Safety And Hazards

“tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-phenylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,10-11-17)12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSSURJBUNKAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682151
Record name tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate

CAS RN

1255574-56-1
Record name Carbamic acid, N-(3-hydroxy-1-methyl-1-phenylpropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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